3-(2-Ethylhexyloxy)propionic acid
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Overview
Description
3-(2-Ethylhexyloxy)propionic acid is an organic compound with the molecular formula C11H22O3. It is a derivative of propionic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-ethylhexyloxy group.
Preparation Methods
The synthesis of 3-(2-Ethylhexyloxy)propionic acid can be achieved through several methods:
Esterification Reaction: One common method involves the esterification of propionic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production: Industrially, the compound can be produced using a continuous flow reactor system, where propionic acid and 2-ethylhexanol are continuously fed into the reactor along with a suitable catalyst. .
Chemical Reactions Analysis
3-(2-Ethylhexyloxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylhexyloxy group can be replaced by other functional groups. .
Scientific Research Applications
3-(2-Ethylhexyloxy)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of bio-based materials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the treatment of certain diseases.
Industry: The compound is used in the production of plasticizers, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 3-(2-Ethylhexyloxy)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways. For example, it can inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth.
Pathways: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response
Comparison with Similar Compounds
3-(2-Ethylhexyloxy)propionic acid can be compared with other similar compounds, such as:
Propionic Acid: The parent compound, propionic acid, is a simple carboxylic acid with antimicrobial properties. it lacks the unique functional group present in this compound.
2-Ethylhexanol: This compound is an alcohol used in the production of plasticizers and surfactants. It serves as a precursor in the synthesis of this compound.
Butyric Acid: Another short-chain fatty acid, butyric acid, has similar properties to propionic acid but differs in its molecular structure and applications
Properties
IUPAC Name |
3-(2-ethylhexoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFAJUOABOCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961536 |
Source
|
Record name | 3-[(2-Ethylhexyl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-58-3 |
Source
|
Record name | Propionic acid, 3-((2-ethylhexyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Ethylhexyl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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